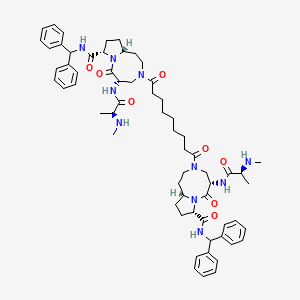
Apoptosis inducer 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptosis inducer 16: is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis inducer 16 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Apoptosis inducer 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Apoptosis inducer 16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in cell biology research to investigate the processes of apoptosis and cell signaling.
Medicine: Explored as a potential therapeutic agent for cancer treatment, where inducing apoptosis in cancer cells can help in reducing tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptosis pathways.
Mécanisme D'action
The mechanism by which Apoptosis inducer 16 exerts its effects involves the activation of specific molecular targets and pathways. It primarily targets the caspase family of proteases, which play a central role in the execution of apoptosis. The compound binds to and activates these proteases, leading to the cleavage of key cellular substrates and the initiation of the apoptotic cascade. This process ultimately results in cell death, characterized by DNA fragmentation, membrane blebbing, and cell shrinkage.
Comparaison Avec Des Composés Similaires
Apoptosis inducer 16 can be compared with other apoptosis-inducing compounds, such as:
Actinomycin D: An antineoplastic antibiotic that induces apoptosis by inhibiting RNA synthesis.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An antitumor antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Uniqueness: What sets this compound apart from these compounds is its specific mechanism of action and its ability to selectively induce apoptosis in certain cell types. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to induce apoptosis through specific molecular pathways makes it a valuable asset in the study of cell death and the development of new cancer treatments. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new strategies for combating diseases characterized by dysregulated apoptosis.
Propriétés
Formule moléculaire |
C63H82N10O8 |
|---|---|
Poids moléculaire |
1107.4 g/mol |
Nom IUPAC |
(5S,8S,10aR)-3-[9-[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-9-oxononanoyl]-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C63H82N10O8/c1-42(64-3)58(76)66-50-40-70(38-36-48-32-34-52(72(48)62(50)80)60(78)68-56(44-22-12-8-13-23-44)45-24-14-9-15-25-45)54(74)30-20-6-5-7-21-31-55(75)71-39-37-49-33-35-53(73(49)63(81)51(41-71)67-59(77)43(2)65-4)61(79)69-57(46-26-16-10-17-27-46)47-28-18-11-19-29-47/h8-19,22-29,42-43,48-53,56-57,64-65H,5-7,20-21,30-41H2,1-4H3,(H,66,76)(H,67,77)(H,68,78)(H,69,79)/t42-,43-,48+,49+,50-,51-,52-,53-/m0/s1 |
Clé InChI |
LKJRPYVUXSQHBU-ZDFOMFSOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CC[C@H]6CC[C@H](N6C(=O)[C@H](C5)NC(=O)[C@H](C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
SMILES canonique |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CCC6CCC(N6C(=O)C(C5)NC(=O)C(C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
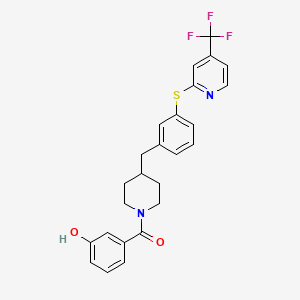
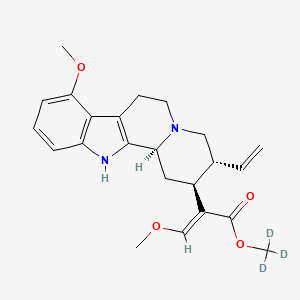
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
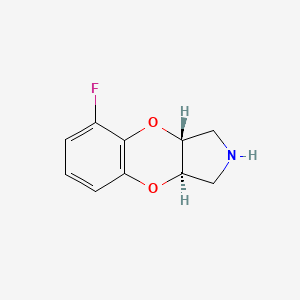
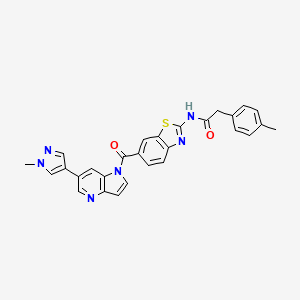
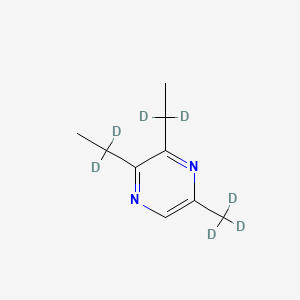
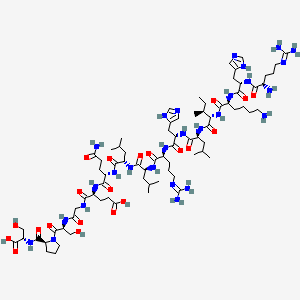
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
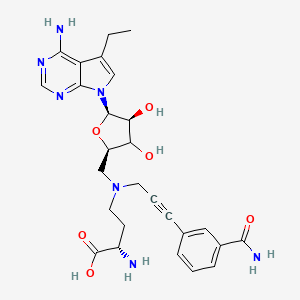
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
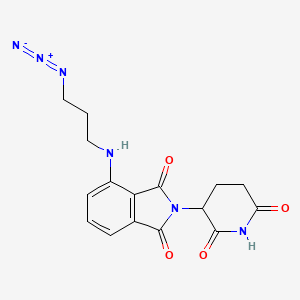
![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)

